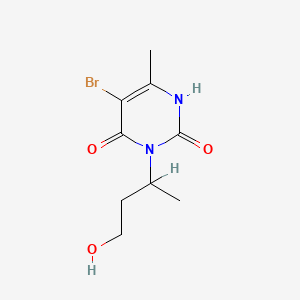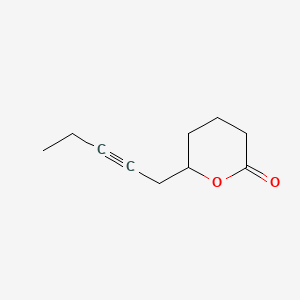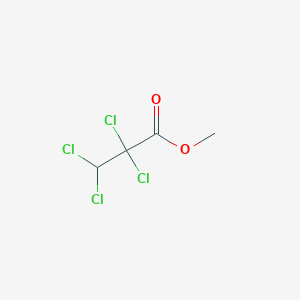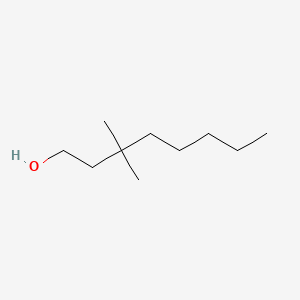
3,3-Dimethyloctan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyloctan-1-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of an octane chain, which also has two methyl groups attached to the third carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyloctan-1-OL can be synthesized through several methods. One common approach involves the hydrogenation of geraniol, citronellol, or citronellal. The hydrogenation process typically uses a nickel catalyst under specific conditions to reduce these compounds to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of geraniol or citronellol. This method is preferred due to its efficiency and the availability of raw materials. The process involves the use of hydrogen gas and a nickel catalyst to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyloctan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group (aldehyde or ketone) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3,3-Dimethyloctan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: This compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,3-Dimethyloctan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloctan-1-OL: Similar in structure but differs in the position of the methyl groups.
Citronellol: An alcohol with a similar carbon chain but different functional groups.
Geraniol: Another alcohol with a similar structure but different double bond positions
Uniqueness
3,3-Dimethyloctan-1-OL is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
25570-07-4 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,3-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-6-7-10(2,3)8-9-11/h11H,4-9H2,1-3H3 |
InChI Key |
STHNHMWRQONDAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


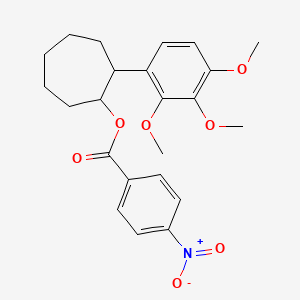
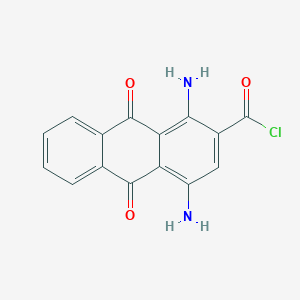
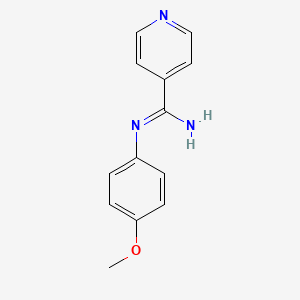
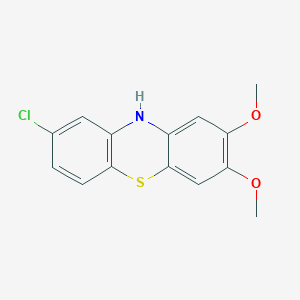
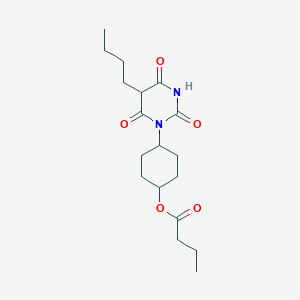
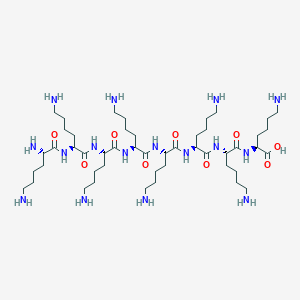
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
